molecular formula C10H18ClNO2 B1476972 2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)ethan-1-one CAS No. 2005268-13-1

2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)ethan-1-one

Cat. No.: B1476972
CAS No.: 2005268-13-1
M. Wt: 219.71 g/mol
InChI Key: QGVHKYCWWLZAES-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)ethan-1-one is a chemical compound that belongs to the class of ketones. . This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of 2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)ethan-1-one typically involves the reaction of 2-(ethoxymethyl)piperidine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms of the compound.

Common reagents used in these reactions include sodium borohydride for reductions, and oxidizing agents like potassium permanganate for oxidations. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets in the body. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)ethan-1-one can be compared with other similar compounds such as:

    2-Chloro-1-(1-chlorocyclopropyl)ethan-1-one: Another chloro-substituted ketone with different structural features and applications.

    2-Chloro-1-(p-tolyl)ethan-1-one: A compound with a similar chloroacetyl group but different aromatic substitution.

    2-Chloro-1-(4-(2-phenylethyl)piperidin-1-yl)ethan-1-one: A structurally related compound with different substituents on the piperidine ring.

The uniqueness of this compound lies in its specific ethoxymethyl substitution, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-1-[2-(ethoxymethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-2-14-8-9-5-3-4-6-12(9)10(13)7-11/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVHKYCWWLZAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCCN1C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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